molecular formula C29H29N5O2 B14107495 9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14107495
M. Wt: 479.6 g/mol
InChI Key: RESQQKPMFRQILF-UHFFFAOYSA-N
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Description

“9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” is a complex organic compound that belongs to the class of pyrimido[1,2-g]purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” typically involves multi-step organic reactions. The starting materials often include substituted anilines, naphthalenes, and purine derivatives. Common reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases.

    Cyclization reactions: To form the pyrimido[1,2-g]purine core.

    Substitution reactions: To introduce the dimethylphenyl and naphthalenyl groups.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch processing: For small-scale synthesis.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

“9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, it may be investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, it may be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of “9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalating into nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(phenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(benzyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Uniqueness

The uniqueness of “9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione” lies in its specific substitution pattern, which may confer unique biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C29H29N5O2

Molecular Weight

479.6 g/mol

IUPAC Name

9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C29H29N5O2/c1-18-15-32(23-13-12-19(2)20(3)14-23)28-30-26-25(33(28)16-18)27(35)34(29(36)31(26)4)17-22-10-7-9-21-8-5-6-11-24(21)22/h5-14,18H,15-17H2,1-4H3

InChI Key

RESQQKPMFRQILF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC(=C(C=C6)C)C

Origin of Product

United States

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